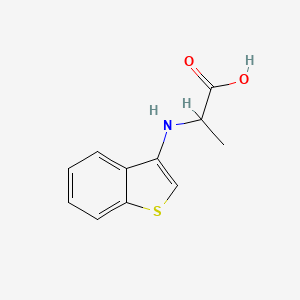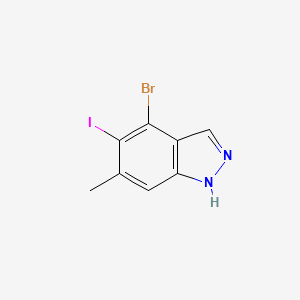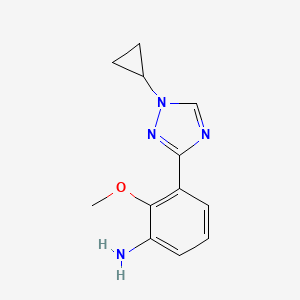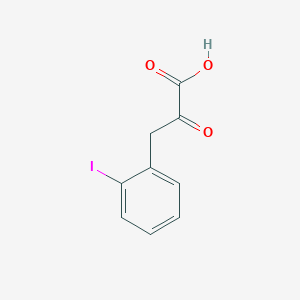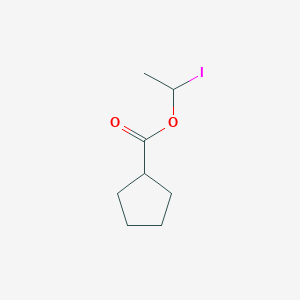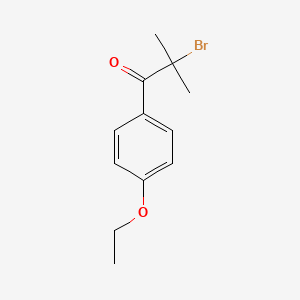![molecular formula C14H17NSi B13693035 3-[4-(Trimethylsilyl)phenyl]pyridine](/img/structure/B13693035.png)
3-[4-(Trimethylsilyl)phenyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(Trimethylsilyl)phenyl]pyridine is an organic compound that features a pyridine ring substituted with a phenyl group, which in turn is substituted with a trimethylsilyl group. The trimethylsilyl group is known for its chemical inertness and large molecular volume, making it useful in various applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Trimethylsilyl)phenyl]pyridine typically involves the regioselective lithiation of a precursor pyridine compound followed by transmetalation and subsequent functionalization. One common method involves the lithiation of 3-chloro-2-ethoxypyridine with n-butyllithium, followed by transmetalation with an organomagnesium halide. The resulting intermediate undergoes elimination to form a pyridyne, which is then functionalized with a trimethylsilyl-substituted phenyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
3-[4-(Trimethylsilyl)phenyl]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized at specific positions.
Cross-Coupling Reactions: It can undergo Suzuki–Miyaura coupling reactions, where the trimethylsilyl group can be replaced with other functional groups.
Common Reagents and Conditions
Lithiation Reagents: n-Butyllithium is commonly used for the lithiation step.
Transmetalation Reagents: Organomagnesium halides are used for transmetalation.
Cross-Coupling Reagents: Palladium catalysts and boronic acids are used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield various biaryl compounds with different functional groups .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 3-[4-(Trimethylsilyl)phenyl]pyridine involves its ability to undergo various chemical transformations. The trimethylsilyl group can act as a protecting group, allowing for selective reactions at other positions on the molecule. The pyridine ring can participate in coordination chemistry, forming complexes with metal ions .
Comparación Con Compuestos Similares
Similar Compounds
3-[4-(Trimethylsilyl)ethynyl]pyridine: This compound features an ethynyl group instead of a phenyl group and has similar reactivity and applications.
2-Chloro-3-(trimethylsilyl)pyridine: This compound has a chloro substituent and is used in similar synthetic applications.
Uniqueness
3-[4-(Trimethylsilyl)phenyl]pyridine is unique due to the presence of both a trimethylsilyl group and a phenyl group on the pyridine ring. This combination provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C14H17NSi |
|---|---|
Peso molecular |
227.38 g/mol |
Nombre IUPAC |
trimethyl-(4-pyridin-3-ylphenyl)silane |
InChI |
InChI=1S/C14H17NSi/c1-16(2,3)14-8-6-12(7-9-14)13-5-4-10-15-11-13/h4-11H,1-3H3 |
Clave InChI |
ZDOYDEGXJPGFSO-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=CC=C(C=C1)C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(Trimethylsilyl)phenyl]pyridine](/img/structure/B13692961.png)
![N,N-Bis[(6-bromo-3-pyridyl)methyl]-2-methoxyethanamine](/img/structure/B13692966.png)
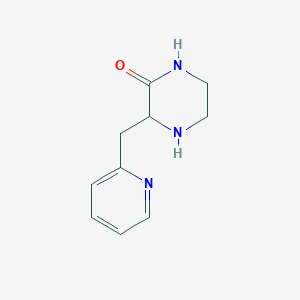
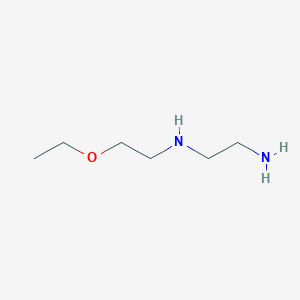
![[3-(Chloromethoxy)propyl]benzene](/img/structure/B13692988.png)


